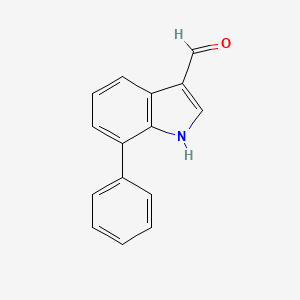

7-Phenyl-1H-indole-3-carbaldehyde

Overview

Description

7-Phenyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1H-indole-3-carbaldehyde typically involves the formylation of indole derivatives. Common methods include the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole ring . Another method is the Reimer-Tiemann reaction, which employs chloroform and aqueous potassium hydroxide (KOH) for formylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.

Major Products:

Oxidation: 7-Phenyl-1H-indole-3-carboxylic acid.

Reduction: 7-Phenyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

7-Phenyl-1H-indole-3-carbaldehyde serves as a vital intermediate in the synthesis of various bioactive compounds. The indole framework is known for its diverse pharmacological properties, making this compound a crucial building block.

Anticancer Agents

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the 7-phenyl group enhances the biological activity and selectivity against various cancer cell lines, including lung adenocarcinoma and breast cancer cells .

Antimicrobial Properties

Indole derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities. Compounds synthesized from this aldehyde have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Indole compounds have been linked to anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The modulation of inflammatory cytokines by indole derivatives suggests a potential therapeutic application in chronic inflammatory disorders .

Synthetic Methodologies

The versatility of this compound extends to its use in various synthetic methodologies.

Multicomponent Reactions

Recent studies have highlighted the use of this compound in multicomponent reactions to synthesize complex heterocycles. These reactions often yield high efficiency and selectivity, allowing for the rapid generation of diverse chemical libraries for drug discovery .

Coupling Reactions

The carbonyl group in this compound facilitates C–C and C–N coupling reactions, which are essential in constructing more complex molecular architectures. This property is exploited in synthesizing novel indole derivatives with enhanced biological activities .

Case Studies

Several case studies illustrate the applications of this compound in research:

Mechanism of Action

The mechanism of action of 7-Phenyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways . The indole ring can also interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

1H-Indole-3-carbaldehyde: A simpler indole derivative with similar reactivity but lacking the phenyl group at the 7-position.

7-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group at the 7-position.

7-Bromo-1H-indole-3-carbaldehyde: Similar structure but with a bromine atom instead of a phenyl group at the 7-position.

Uniqueness: 7-Phenyl-1H-indole-3-carbaldehyde is unique due to the presence of the phenyl group at the 7-position, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name |

7-phenyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-12-9-16-15-13(7-4-8-14(12)15)11-5-2-1-3-6-11/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSCKVUQONGXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.